molecular formula C23H25N3O5 B4994904 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(2-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE

3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(2-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE

Cat. No.: B4994904
M. Wt: 423.5 g/mol
InChI Key: XVWOQMWELAODPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione (hereafter referred to as the "target compound") is a structurally complex molecule featuring a pyrrolidine-2,5-dione core substituted with a piperazine ring. The piperazine moiety is further modified by a benzodioxolylmethyl group at the 4-position, while the pyrrolidine-dione core is linked to a 2-methoxyphenyl group at the 1-position. Such hybrid structures are often explored for their biological activity, particularly in central nervous system (CNS) targeting, due to the presence of piperazine (a common pharmacophore in neurotransmitter analogs) and benzodioxole (a bioisostere for catechol groups) .

Properties

IUPAC Name

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-29-19-5-3-2-4-17(19)26-22(27)13-18(23(26)28)25-10-8-24(9-11-25)14-16-6-7-20-21(12-16)31-15-30-20/h2-7,12,18H,8-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWOQMWELAODPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(2-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed C-N cross-coupling reactions. . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form corresponding quinones.

    Reduction: The piperazine ring can be reduced to form secondary amines.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include palladium catalysts, N-bromosuccinimide, and lithium tetrahydroaluminate. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity .

Scientific Research Applications

3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(2-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This makes it a promising candidate for further development as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several classes of molecules, including piperazine derivatives, benzodioxole-containing compounds, and pyrrolidine-dione analogs. Below is a detailed comparison based on structural and functional similarities:

Table 1: Structural and Functional Comparison of the Target Compound with Analogs

Compound Name / ID Core Structure Key Substituents Notable Differences Biological/Pharmacological Notes
Target Compound Pyrrolidine-2,5-dione - 4-Piperazinyl-benzodioxolylmethyl
- 1-(2-Methoxyphenyl)
N/A Potential CNS activity due to piperazine and benzodioxole moieties; structural complexity may enhance receptor binding specificity.
Butyl 4-(3-{4-[2H-benzodioxol-5-YL]methyl}piperazin-1-YL}-2,5-dioxopyrrolidin-1-YL)benzoate Pyrrolidine-2,5-dione - Benzodioxolylmethyl-piperazine
- Butyl ester substituent
Ester group replaces 2-methoxyphenyl; altered lipophilicity. Focuses on ester-based pharmacological targeting; reduced aromatic interactions compared to the target compound.
1-Benzyl-3-[(4-chlorophenyl)sulfanyl]-4-(4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione - Chlorophenylsulfanyl
- Trifluoromethylpyridinyl-piperazine
Bulkier substituents (Cl, CF₃) introduce steric hindrance; lacks benzodioxole. Enhanced metabolic stability due to halogenation; potential antimicrobial or anticancer applications.
3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-propylpyrrolidine-2,5-dione Pyrrolidine-2,5-dione - 4-Fluorophenyl-piperazine
- Propyl group
Simpler substituents (no benzodioxole or methoxyphenyl). Likely CNS activity (e.g., antipsychotic or antidepressant effects) via dopamine/serotonin receptor modulation.
2-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-6-{[(4-methylphenyl)sulfanyl]methyl}-3,4-dihydropyrimidin-4-one Dihydropyrimidinone - Benzodioxolylmethyl-piperazine
- Thioether-linked p-tolyl
Different core (dihydropyrimidinone vs. pyrrolidine-dione); sulfur atom alters electronic properties. Possible dual activity (e.g., kinase inhibition and antimicrobial effects).
Methyl 4-(3-{[(4-methoxyphenyl)methyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate Pyrrolidine-2,5-dione - Methoxyphenylmethylamine
- Methyl benzoate
Lacks piperazine; amine substituent instead. May exhibit protease inhibition or anti-inflammatory activity.

Key Observations:

Core Structure Variations: The pyrrolidine-2,5-dione core is critical for hydrogen bonding and rigidity. Analogs with dihydropyrimidinone (e.g., ) or pyrazolone cores (e.g., ) exhibit distinct conformational flexibility and electronic profiles. Replacement of the dione with a thiazolidinone (e.g., ) introduces sulfur-based reactivity and redox activity.

Halogenation (e.g., Cl, CF₃ in ) increases metabolic stability but may reduce CNS bioavailability due to increased molecular weight and polarity.

Biological Implications :

  • The target compound’s 2-methoxyphenyl group may confer selectivity toward serotonin receptors (5-HT subtypes), whereas 4-fluorophenyl analogs () are more dopamine-selective.
  • Compounds with thioether linkages (e.g., ) show promise in antimicrobial applications due to sulfur’s nucleophilic reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.